molecular formula C11H16ClN B099101 N-(3-chlorobenzyl)butan-1-amine CAS No. 16183-35-0

N-(3-chlorobenzyl)butan-1-amine

Cat. No.: B099101
CAS No.: 16183-35-0
M. Wt: 197.7 g/mol
InChI Key: GAAGRDXHAYEBJG-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)butan-1-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to a methanamine group, which is further substituted with a butyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)butan-1-amine typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Alkylation: Aniline is alkylated with butyl chloride in the presence of a base such as sodium hydroxide to form N-butylaniline.

    Chlorination: Finally, N-butylaniline is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chlorobenzyl)butan-1-amine can undergo oxidation reactions to form corresponding nitroso and nitro compounds.

    Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Chlorine gas with iron(III) chloride, nitric acid with sulfuric acid, and sulfur trioxide with sulfuric acid.

Major Products:

    Oxidation: Nitrobenzenemethanamine, N-butyl-3-chloro-.

    Reduction: N-(3-chlorobenzyl)butan-1-amineamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-chlorobenzyl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it donates an electron pair to form a new bond. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzenemethanamine, N-butyl-2-chloro-
  • Benzenemethanamine, N-butyl-4-chloro-
  • Benzenemethanamine, N-butyl-3-fluoro-

Comparison:

  • N-(3-chlorobenzyl)butan-1-amine is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and properties.
  • Benzenemethanamine, N-butyl-2-chloro- and Benzenemethanamine, N-butyl-4-chloro- have different substitution patterns, leading to variations in their chemical behavior and applications.
  • Benzenemethanamine, N-butyl-3-fluoro- has a fluorine atom instead of chlorine, which significantly alters its electronic properties and reactivity.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAGRDXHAYEBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167256
Record name Benzenemethanamine, N-butyl-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16183-35-0
Record name N-Butyl-3-chlorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16183-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-butyl-3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-butyl-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, (3-chlorophenyl)methanamine (750 mg, 5.30 mmol) and butyraldehyde (480 μL, 5.30 mmol) were converted to the title compound (331 mg, 32%). 1H NMR (CDCl3) δ 7.64-7.55 (m, 2H), 7.44-7.33 (m, 2H), 4.02 (s, 2H), 2.84-2.72 (m, 2H), 1.84 (td, J=7.8, 15.8 Hz, 2H), 1.38 (sxt, J=7.5 Hz, 2H), 0.91 (t, J=7.4 Hz, 3H); MS(ESI+) m/z 198.1 (M+H)+.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
480 μL
Type
reactant
Reaction Step One
Yield
32%

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